Scopolin

Catalog No.
S542845
CAS No.
531-44-2
M.F
C16H18O9
M. Wt
354.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scopolin

CAS Number

531-44-2

Product Name

Scopolin

IUPAC Name

6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Molecular Formula

C16H18O9

Molecular Weight

354.31 g/mol

InChI

InChI=1S/C16H18O9/c1-22-9-4-7-2-3-12(18)23-8(7)5-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1

InChI Key

SGTCGCCQZOUMJJ-YMILTQATSA-N

solubility

Soluble in DMSO

Synonyms

Scopolin; Murrayin; Scopoloside;

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

The exact mass of the compound Scopolin is 354.0951 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404560. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of coumarins in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Scopolin (CAS 531-44-2) is a naturally occurring coumarin glucoside, specifically the 7-O-β-D-glucopyranoside of scopoletin. In industrial and academic procurement, it is primarily valued as a highly water-soluble, pH-stable fluorescent biomarker, a plant stress metabolite, and a neuropharmacological prodrug [1]. Unlike its aglycone counterpart, scopolin's glycosylation fundamentally alters its physicochemical properties, transforming a lipophilic, pH-sensitive, and fungitoxic molecule into a hydrophilic, analytically stable, and biocompatible compound [2]. These traits make it a critical reagent for advanced in vivo imaging, formulation development, and co-culture studies where generic coumarins fail.

Research Fit

Pro-drug metabolism studies

Requires glycosylated form for in vivo conversion and excretion pathway research.

In vivo neurochemical profiling

Differentiated brain acetylcholine modulation compared to aglycone scopoletin.

Plant metabolomics standard

Compound-specific LOD and fluorescence signature demand authentic reference material.

Procurement substitution of Scopolin with its aglycone, Scopoletin, or other generic coumarins routinely leads to assay failure and formulation bottlenecks. Scopoletin is a photoacid with a ground-state pKa of 7.4, meaning its fluorescence emission fluctuates wildly in response to minor physiological pH shifts, ruining quantitative imaging in live cells [1]. Furthermore, scopoletin's poor aqueous solubility (requiring high concentrations of DMSO or DMF) and potent baseline fungitoxicity (IC50 ~100 µg/mL) introduce severe solvent-induced artifacts and unintended pathogen mortality in biological models [2]. Buyers must procure the exact glycosylated form (Scopolin) to ensure pH-independent fluorescence, aqueous compatibility, and non-toxic baselines in complex biological assays.

Substitution Risk: Scopolin vs. Scopoletin

Scopolin
Scopoletin (aglycone)
Metabolic fate
Prodrug; low oral bioavailability, converted to scopoletin
Directly absorbed; primary excreted form
Neurochemical effect
Higher in vivo brain ACh elevation despite lower in vitro AChE inhibition
Potent in vitro AChE inhibitor, but lower in vivo ACh response
Analytical sensitivity
Requires dedicated standard; distinct LOD in HPLC methods
Different LOD; cannot calibrate for scopolin
Antioxidant capacity
Lower direct radical-scavenging activity
Higher in vitro antioxidant potency

Analytical Fluorescence Stability (pH Independence)

Fluorescence-based assays require stable emission signals that do not drift with physiological pH changes. Scopolin's 7-O-glycosylation prevents deprotonation, resulting in fluorescence excitation and emission spectra that are completely independent of buffer pH [1]. In contrast, the comparator Scopoletin is a photoacid with a ground-state pKa of 7.4, causing its fluorescence to be highly pH-dependent and subject to massive signal variation during live-cell imaging [1].

Evidence DimensionFluorescence emission stability across pH gradients
Target Compound Data100% stable emission (peaking at 420 nm) independent of pH
Comparator Or BaselineScopoletin (highly pH-dependent emission due to pKa 7.4)
Quantified DifferenceAbsolute signal stability for Scopolin vs. high pH-induced variance for Scopoletin
ConditionsIn vitro buffer solutions and in vivo confocal microscopy

Buyers developing robust fluorescent biomarkers must procure Scopolin to avoid confounding signal artifacts caused by local cellular pH changes.

Prodrug conversion
Reported
Scopolin 7.61 μg/h
vs Scopoletin 31.68 μg/h
Supports prodrug-to-metabolite conversion study context.
Male SD rats, single oral dose, LC-MS/MS urinary excretion.

Hydrophilicity and Aqueous Formulation Processability

Aqueous solubility is a primary bottleneck in coumarin-based assay formulation. Scopolin demonstrates high hydrophilicity with a predicted LogP ranging from -0.56 to -0.95, allowing for direct integration into aqueous buffers [1]. Conversely, Scopoletin is highly lipophilic (LogP 1.28) and requires high concentrations of organic co-solvents like DMSO or DMF to achieve even minimal solubility (0.2 mg/mL in 1:4 DMF:PBS), which often induces solvent toxicity in cellular assays [1].

Evidence DimensionPartition coefficient (LogP) and aqueous compatibility
Target Compound DataLogP of -0.56 to -0.95 (highly hydrophilic)
Comparator Or BaselineScopoletin (LogP 1.28, lipophilic)
Quantified Difference>2 log unit shift towards hydrophilicity for Scopolin
ConditionsStandard physicochemical property predictions (ALOGPS/ChemAxon)

Procuring the glycoside eliminates the need for high-concentration organic co-solvents in aqueous biological assays, preventing solvent-induced cytotoxicity.

HPLC LOD
Method context
Scopolin 100 ng/mL
vs Scopoletin 60 ng/mL
Requires scopolin-specific standard for accurate quantitation.
HPLC-ESI-MS in tobacco extracts.

In Vivo Neuropharmacological Efficacy (AChE Inhibition)

In neurodegenerative disease modeling, the ability of a compound to elevate extracellular acetylcholine (ACh) in vivo is a critical performance metric. Following intracerebroventricular (icv) application of 2 µmol in rat brain models, Scopolin increased extracellular ACh concentrations to approximately 300% of basal release [1]. The aglycone Scopoletin only achieved an increase to 170% under identical conditions, highlighting Scopolin's superior efficacy, likely due to its role as a sustained-release prodrug [1].

Evidence DimensionExtracellular acetylcholine (ACh) concentration increase
Target Compound DataIncreased ACh to ~300% of basal release
Comparator Or BaselineScopoletin (Increased ACh to ~170% of basal release)
Quantified Difference1.76-fold greater in vivo ACh accumulation for Scopolin
ConditionsIntracerebroventricular (icv) application of 2 µmol in rat brain models

For neurodegenerative disease modeling, Scopolin offers superior in vivo efficacy compared to its aglycone, making it the preferred procurement choice for animal studies.

Brain ACh elevation
Reported
Scopolin ~300% increase
vs Scopoletin ~170% increase
Supports in vivo cholinergic function research context.
Icv injection in rats, microdialysis, 2 μmol each.

Differential Fungitoxicity for Co-Culture Models

When studying plant-microbe interactions, the biomarker used must not inadvertently kill the pathogen being studied. Scopolin is virtually non-toxic to fungi, exhibiting a mycelial growth inhibition IC50 of ~2000 µg/mL against Fusarium oxysporum [1]. In stark contrast, Scopoletin is highly fungitoxic, with an IC50 of ~100 µg/mL against the same pathogen, which confounds experimental results by artificially suppressing fungal growth[1].

Evidence DimensionMycelial growth inhibition (IC50) against Fusarium oxysporum
Target Compound DataIC50 ≈ 2000 µg/mL (non-inhibitory at standard concentrations)
Comparator Or BaselineScopoletin (IC50 ≈ 100 µg/mL)
Quantified Difference20-fold lower fungitoxicity for Scopolin
ConditionsIn vitro mycelial growth assay

Plant pathologists must procure Scopolin when studying coumarin accumulation in plant-fungus co-cultures to avoid artificially killing the fungal pathogen.

LTC4 inhibition
Reported
Scopolin 55% at 100 μM
Herniarin/Scopoletin no effect
Unique 5-LOX pathway probe context.
A23187-stimulated mouse peritoneal macrophages.
Radical scavenging
Class-level
Scopoletin > Scopolin
(consistent across assays)
Glycosylation reduces direct radical-scavenging capacity.
Qualitative SAR evidence; multiple in vitro antioxidant platforms.
Fluorescence identity
Method context
F385/460 correlates with scopoletin (R²=0.84), not scopolin
Enables non-destructive differentiation in plant tissues.
In vivo tobacco leaf fluorescence; scopolin excitation peak ~340 nm.

In Vivo Fluorescent Biomarker Imaging

Scopolin is the exact compound required for tracking plant-pathogen interactions or cellular localization where pH-induced signal artifacts must be avoided. Its pH-independent fluorescence ensures quantitative accuracy that Scopoletin cannot provide [1].

Aqueous-Compatible Assay Formulation

Due to its highly hydrophilic nature (LogP ~ -0.95), Scopolin is the right choice for sensitive cell culture or biochemical screening workflows where the addition of DMSO or DMF co-solvents would cause unacceptable cytotoxicity[2].

Neuropharmacological Prodrug Development

Scopolin is specifically procured for in vivo neurodegenerative disease models requiring sustained acetylcholine elevation, as it outperforms its aglycone by generating a 300% increase in basal ACh release[3].

Plant-Microbe Co-Culture Assays

Because it lacks the potent baseline fungitoxicity of Scopoletin, Scopolin is the optimal biomarker for studying coumarin accumulation in plant-fungus co-cultures without artificially inhibiting the growth of the target fungal pathogen [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
In vivo prodrug & metabolism studies
Prodrug activation pathway context
Urinary excretion rate endpoint review
Analytical method for plant matrices
Compound-specific standard identity
Method LOD and calibration review
5-LOX inflammatory pathway research
Leukotriene pathway selectivity profile
LTC4 release inhibition endpoint review
Fluorescence spectroscopy in plant biology
Distinct spectral signature calibration
Fluorescence excitation/emission endpoint review

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

354.09508215 Da

Monoisotopic Mass

354.09508215 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1Y49270PY8

Wikipedia

Scopolin
1: Siwinska J, Kadzinski L, Banasiuk R, Gwizdek-Wisniewska A, Olry A, Banecki B, Lojkowska E, Ihnatowicz A. Identification of QTLs affecting scopolin and scopoletin biosynthesis in Arabidopsis thaliana. BMC Plant Biol. 2014 Oct 18;14:280. doi: 10.1186/s12870-014-0280-9. PubMed PMID: 25326030; PubMed Central PMCID: PMC4252993.
2: Xu XK, Chen ZY, Liao LP, Zhang ZJ, Wang ZT. [Determination of scopolin, chlorogenic acid, scopoletin, isochlorogenic acid A, isochlorogenic acid B and isochlorogenic acid C in plants of Erycibe]. Zhongguo Zhong Yao Za Zhi. 2015 Mar;40(6):1119-22. Chinese. PubMed PMID: 26226756.
3: Tan R, Wang YJ, Zhang YX, Zhou LS, Tan E, Ping A, Zhang Y. [Determination of skimmin, scopolin and umbelliferone in Tibetan medicine Saussurea hieracioides by HPLC]. Zhongguo Zhong Yao Za Zhi. 2014 Mar;39(6):1054-7. Chinese. PubMed PMID: 24956850.
4: Lee SH, Ding Y, Yan XT, Kim YH, Jang HD. Scopoletin and scopolin isolated from Artemisia iwayomogi suppress differentiation of osteoclastic macrophage RAW 264.7 cells by scavenging reactive oxygen species. J Nat Prod. 2013 Apr 26;76(4):615-20. doi: 10.1021/np300824h. Epub 2013 Mar 19. PubMed PMID: 23510022.
5: Pan R, Dai Y, Gao X, Xia Y. Scopolin isolated from Erycibe obtusifolia Benth stems suppresses adjuvant-induced rat arthritis by inhibiting inflammation and angiogenesis. Int Immunopharmacol. 2009 Jul;9(7-8):859-69. doi: 10.1016/j.intimp.2009.02.019. Epub 2009 Mar 25. PubMed PMID: 19327410.
6: Ahn YO, Shimizu B, Sakata K, Gantulga D, Zhou C, Bevan DR, Esen A. Scopolin-hydrolyzing beta-glucosidases in roots of Arabidopsis. Plant Cell Physiol. 2010 Jan;51(1):132-43. doi: 10.1093/pcp/pcp174. Epub 2009 Dec 3. Erratum in: Plant Cell Physiol. 2010 Feb;51(2):339. Zhou, Zhanghe [corrected to Zhou, Changhe]. PubMed PMID: 19965874.
7: Gilleta F, Roisin C, Fliniaux MA, Jacquin-Dubreuil A, Barbotin JN, Nava-Saucedo JE. Immobilization of Nicotiana tabacum plant cell suspensions within calcium alginate gel beads for the production of enhanced amounts of scopolin. Enzyme Microb Technol. 2000 Feb 1;26(2-4):229-234. PubMed PMID: 10689082.
8: Xia YF, Dai Y, Wang Q, Cai F. A high-performance liquid chromatographic method for determination of scopolin in rat plasma: application to pharmacokinetic studies. Biomed Chromatogr. 2008 Oct;22(10):1137-42. doi: 10.1002/bmc.1036. PubMed PMID: 18506740.
9: Bayoumi SA, Rowan MG, Blagbrough IS, Beeching JR. Biosynthesis of scopoletin and scopolin in cassava roots during post-harvest physiological deterioration: the E-Z-isomerisation stage. Phytochemistry. 2008 Dec;69(17):2928-36. doi: 10.1016/j.phytochem.2008.09.023. Epub 2008 Nov 10. PubMed PMID: 19004461.
10: DEWEY LJ, STEPKA W. Scopolin: its isolation, characterization and relation to nicotine metabolism in harvested tobacco. Arch Biochem Biophys. 1963 Jan;100:91-6. PubMed PMID: 14027434.
11: Rollinger JM, Hornick A, Langer T, Stuppner H, Prast H. Acetylcholinesterase inhibitory activity of scopolin and scopoletin discovered by virtual screening of natural products. J Med Chem. 2004 Dec 2;47(25):6248-54. PubMed PMID: 15566295.
12: Shimizu B, Miyagawa H, Ueno T, Sakata K, Watanabe K, Ogawa K. Morning glory systemically accumulates scopoletin and scopolin after interaction with Fusarium oxysporum. Z Naturforsch C. 2005 Jan-Feb;60(1-2):83-90. PubMed PMID: 15787250.
13: Taguchi G, Fujikawa S, Yazawa T, Kodaira R, Hayashida N, Shimosaka M, Okazaki M. Scopoletin uptake from culture medium and accumulation in the vacuoles after conversion to scopolin in 2,4-D-treated tobacco cells. Plant Sci. 2000 Feb 21;151(2):153-161. PubMed PMID: 10808071.
14: Skoog F, Montaldi E. AUXIN-KINETIN INTERACTION REGULATING THE SCOPOLETIN AND SCOPOLIN LEVELS IN TOBACCO TISSUE CULTURES. Proc Natl Acad Sci U S A. 1961 Jan;47(1):36-49. PubMed PMID: 16590807; PubMed Central PMCID: PMC285229.
15: Yoo A, Narayan VP, Hong EY, Whang WK, Park T. Scopolin ameliorates high-fat diet induced hepatic steatosis in mice: potential involvement of SIRT1-mediated signaling cascades in the liver. Sci Rep. 2017 May 22;7(1):2251. doi: 10.1038/s41598-017-02416-6. PubMed PMID: 28533555; PubMed Central PMCID: PMC5440403.
16: DIETERMAN LJ, LIN CY, ROHRBAUGH LM, WENDER SH. ACCUMULATION OF AYAPIN AND SCOPOLIN IN SUNFLOWER PLANTS TREATED WITH 2,4-DICHLOROPHENOXYACETIC ACID. Arch Biochem Biophys. 1964 Jul 20;106:275-9. PubMed PMID: 14217169.
17: DIETERMAN LJ, LIN CY, ROHRBAUGH L, THIESFELD V, WENDER SH. IDENTIFICATION AND QUANTITATIVE DETERMINATION OF SCOPOLIN AND SCOPOLETIN IN TOBACCO PLANTS TREATED WITH 2,4-DICHLOROPHENOXYACETIC ACID. Anal Biochem. 1964 Oct;9:139-45. PubMed PMID: 14227219.
18: Riov J, Goren R, Monselise SP, Kahan RS. Effect of gamma radiation on the synthesis of scopoletin and scopolin in grapefruit peel in relation to radiation damage. Radiat Res. 1971 Feb;45(2):326-34. PubMed PMID: 5543516.
19: Hino F, Okazaki M, Miura Y. Effect of 2,4-dichlorophenoxyacetic Acid on glucosylation of scopoletin to scopolin in tobacco tissue culture. Plant Physiol. 1982 Apr;69(4):810-3. PubMed PMID: 16662301; PubMed Central PMCID: PMC426310.
20: Steck W. Biosynthesis of scopolin in tobacco. Can J Biochem. 1967 Jun;45(6):889-96. PubMed PMID: 6034703.

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